4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the class of benzofurans. It is characterized by a benzofuran ring system with a carboxylic acid group at the 3-position and a hydroxy group at the 4-position. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid can be achieved through several steps:
Starting Material: The synthesis begins with resorcinol and potassium hydroxide in a methanol solution.
Hydrogenation: The mixture is subjected to hydrogenation in the presence of an active nickel catalyst to form potassium 3-ketocyclohex-1-enolate.
Cyclization: The resulting compound is then cyclized with ethyl bromopyruvate under alkaline conditions.
Acidification: Finally, the product is acidified to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of resorcinol and potassium hydroxide.
Catalytic Hydrogenation: Employing large-scale hydrogenation reactors with active nickel catalysts.
Continuous Cyclization: Implementing continuous flow reactors for the cyclization step.
Automated Acidification: Utilizing automated systems for the acidification process to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products
Oxidation: Forms 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.
Reduction: Produces 4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-methanol.
Substitution: Results in various substituted benzofuran derivatives.
Scientific Research Applications
4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
- 4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-methanol
- 4,5,6,7-Tetrahydro-4-oxobenzofuran-3-carboxylic acid
Uniqueness
4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h4,6,10H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBSLGKKZKVOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.